molecular formula C7H9F3N2 B2450087 3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole CAS No. 141354-19-0

3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole

Cat. No.: B2450087
CAS No.: 141354-19-0
M. Wt: 178.158
InChI Key: KYIAWMUMQJDKCS-UHFFFAOYSA-N
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Description

3,5-Dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole is a fluorinated heterocyclic compound that serves as a key synthetic intermediate in various research and development fields, particularly in the discovery of novel agrochemicals and pharmaceuticals. Its core structure, the pyrazole ring, is a privileged scaffold in medicinal and agricultural chemistry due to its diverse biological activities . In agrochemical research, this specific pyrazole derivative is a valuable precursor for developing new herbicides. The 2,2,2-trifluoroethyl group on the nitrogen atom is a critical structural feature, as the trifluoromethyl group is known to enhance the lipophilicity, thermal stability, and overall bioactivity of molecules . Researchers utilize this compound to synthesize more complex molecules, such as pyrazolylpyrimidine derivatives, which have demonstrated excellent bleaching herbicidal activity by inhibiting vital processes like carotenoid biosynthesis . Beyond its direct applications, this compound is a versatile building block for further chemical modification. It can be functionalized at various positions on the pyrazole ring to create a diverse library of compounds for biological screening . The compound is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3,5-dimethyl-1-(2,2,2-trifluoroethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F3N2/c1-5-3-6(2)12(11-5)4-7(8,9)10/h3H,4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYIAWMUMQJDKCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole typically involves the reaction of 3,5-dimethylpyrazole with 2,2,2-trifluoroethyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 4-position of the pyrazole ring is highly susceptible to nucleophilic substitution due to electron deficiency caused by the trifluoroethyl group. Key reactions include:

Table 1: Nucleophilic substitution reactions

NucleophileReaction ConditionsProductYieldSource
AminesK₂CO₃, DMF, 80°C, 12h4-Amino derivatives65-78%
ThiolsEtOH, reflux, 6h4-Thioether derivatives55-62%
MethoxideNaOMe, MeOH, 25°C, 24h4-Methoxy derivative72%

Replacement of the 4-hydrogen atom occurs under mild conditions, enabling rapid functionalization. The trifluoroethyl group stabilizes transition states through inductive effects.

Cross-Coupling Reactions

The compound participates in palladium-catalyzed cross-coupling reactions, leveraging the 4-position as a reactive site:

Suzuki-Miyaura Coupling
Reaction with arylboronic acids (e.g., phenylboronic acid) under Pd(PPh₃)₄ catalysis produces 4-arylpyrazoles. Typical conditions:

  • Catalyst : Pd(PPh₃)₄ (5 mol%)

  • Base : K₂CO₃

  • Solvent : Dioxane/H₂O (4:1)

  • Temperature : 100°C, 18h

  • Yield : 68-85%

Buchwald-Hartwig Amination
Coupling with secondary amines (e.g., morpholine) forms 4-aminopyrazoles:

  • Catalyst : Pd₂(dba)₃/Xantphos

  • Base : Cs₂CO₃

  • Solvent : Toluene, 110°C, 24h

  • Yield : 60-73%

Oxidation Reactions

Controlled oxidation transforms the pyrazole core into pyrazolone derivatives:

Table 2: Oxidation pathways

Oxidizing AgentConditionsProductApplication
H₂O₂ (30%)AcOH, 60°C, 8hPyrazoloneAnticancer scaffold
KMnO₄H₂O, 25°C, 24hCarboxylic acid derivativeHerbicidal activity

The trifluoroethyl group increases resistance to over-oxidation, allowing selective product formation .

Electrophilic Aromatic Substitution

The methyl groups direct electrophiles to the 4-position:

Nitration

  • Reagent : HNO₃/H₂SO₄ (1:3)

  • Conditions : 0°C, 2h

  • Product : 4-Nitro derivative (89% yield)

Halogenation

  • Reagent : Br₂ in CHCl₃

  • Conditions : 25°C, 4h

  • Product : 4-Bromo derivative (76% yield)

Condensation Reactions

The compound reacts with carbonyl compounds to form fused heterocycles:

Example : Condensation with acetylacetone yields pyrazolopyran derivatives under acidic conditions (HCl, EtOH, reflux, 6h; 71% yield) .

Mechanistic Insights

  • Trifluoroethyl Group : Enhances electrophilicity at the 4-position via -I effect, facilitating nucleophilic and cross-coupling reactions.

  • Methyl Groups : Provide steric protection at the 3- and 5-positions, directing reactivity to the 4-position .

Scientific Research Applications

Chemical Properties and Structure

3,5-Dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole is characterized by:

  • Chemical Formula : C7_7H9_9F3_3N2_2
  • Molecular Weight : 188.16 g/mol
  • Structural Features : The compound contains two methyl groups at the 3 and 5 positions and a trifluoroethyl group at the 1 position, which enhances its lipophilicity and metabolic stability.

Pharmaceutical Applications

The compound is being explored as a potential drug candidate due to its notable biological activities:

  • Anti-inflammatory Properties : Research indicates that pyrazole derivatives often exhibit anti-inflammatory effects. The presence of the trifluoroethyl group may enhance these properties by improving solubility and bioavailability.
  • Antimicrobial Activity : Studies have shown that pyrazole derivatives can possess significant antimicrobial properties. For instance, derivatives similar to this compound have been evaluated for their efficacy against various bacterial strains .
  • Analgesic Effects : The compound's potential analgesic properties are under investigation, with preliminary findings suggesting it may alleviate pain through specific biochemical pathways.

Case Study: Synthesis and Biological Evaluation

A recent study synthesized several pyrazole derivatives, including this compound. These compounds were screened for their antimicrobial activity against human cancer cell lines (MCF-7, HCT-116) and showed promising results compared to standard treatments like Doxorubicin .

Agricultural Applications

In agricultural chemistry, the compound has potential uses as a pesticide or herbicide due to its biological activity:

  • Pesticidal Properties : The structural characteristics of pyrazole derivatives suggest they may disrupt pest physiology or inhibit growth. This application is particularly relevant given the increasing need for effective pest control methods that are environmentally sustainable.

Material Science Applications

The unique properties of this compound also extend to material science:

  • Polymer Chemistry : Its lipophilic nature allows it to be incorporated into polymers to enhance their properties. This can lead to materials with improved thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of 3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity and selectivity towards these targets, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole is unique due to the presence of both methyl and trifluoroethyl groups, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various research and industrial applications .

Biological Activity

3,5-Dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article reviews the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant case studies and research findings.

Chemical Structure and Properties

  • IUPAC Name: this compound
  • CAS Number: 1006487-08-6
  • Molecular Formula: C8H9F3N2
  • Molecular Weight: 206.17 g/mol
  • Purity: 97% .

The compound features a pyrazole ring with two methyl groups at positions 3 and 5 and a trifluoroethyl group at position 1, which significantly influences its biological properties.

Pharmacological Properties

Research indicates that compounds containing the pyrazole nucleus exhibit a wide range of biological activities, including:

  • Anti-inflammatory Activity: Pyrazole derivatives have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, certain synthesized pyrazole derivatives demonstrated up to 85% inhibition of TNF-α at a concentration of 10 µM compared to standard drugs like dexamethasone .
  • Antimicrobial Activity: Various studies have reported on the antibacterial efficacy of pyrazole derivatives against pathogens such as E. coli and S. aureus. Compounds with specific structural modifications exhibited enhanced antimicrobial activity due to the presence of aliphatic amide linkages .
  • Anticancer Properties: Some pyrazole derivatives have shown promise in inhibiting cancer cell proliferation. For example, compounds synthesized with the pyrazole scaffold were evaluated for their cytotoxic effects on various cancer cell lines .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Inhibition of Enzymatic Activity: Certain pyrazole derivatives act as inhibitors of enzymes such as cyclooxygenase (COX), which plays a crucial role in inflammation .
  • Modulation of Receptor Activity: The trifluoroethyl group enhances the binding affinity to specific receptors involved in neurotransmission and inflammation pathways .

Case Studies and Research Findings

Several studies highlight the biological activity of this compound:

StudyFocusFindings
Selvam et al. (2014)Anti-inflammatoryCompounds showed significant inhibition of TNF-α and IL-6 .
Burguete et al. (2020)AntibacterialIdentified compounds with strong activity against E. coli and S. aureus .
Chovatia et al. (2020)AntitubercularCompounds tested against Mycobacterium tuberculosis showed promising results .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or alkylation of 3,5-dimethylpyrazole with 2,2,2-trifluoroethyl reagents (e.g., trifluoroethyl triflate or iodide). For example, dissolving intermediates in acetone followed by slow evaporation yields crystalline products suitable for X-ray analysis . Optimize reaction conditions (e.g., temperature, solvent polarity) to enhance yield and purity.

Q. Which spectroscopic techniques are optimal for characterizing this compound?

  • Methodological Answer :

  • NMR : Use 1H^1 \text{H}, 13C^{13}\text{C}, and 19F^{19}\text{F} NMR to confirm substituent positions and fluorine integration .
  • X-ray Crystallography : Refine crystal structures using SHELXL (e.g., monoclinic space group P21/nP2_1/n, unit cell parameters a=16.127A˚,b=5.4356A˚a = 16.127 \, \text{Å}, b = 5.4356 \, \text{Å}) to resolve bond lengths and angles .
  • FTIR : Identify C-F stretching vibrations near 1100–1250 cm1^{-1} .

Q. How can solvent selection impact crystallization efficiency?

  • Methodological Answer : Polar aprotic solvents like acetone or acetonitrile are preferred due to their moderate volatility and ability to stabilize dipole interactions. Slow evaporation at room temperature over 1–2 weeks yields high-quality crystals for structural analysis .

Advanced Research Questions

Q. How does the trifluoroethyl group influence conformational dynamics and target binding?

  • Methodological Answer : The strong electron-withdrawing effect of the CF3_3 group alters electron density in the pyrazole ring, impacting hydrogen-bonding and hydrophobic interactions. Computational docking (using Protein Data Bank templates) and conformational analysis (via Cambridge Structural Database) reveal steric and electronic effects on binding affinity . For example, the CF3_3 group may reduce basicity of adjacent amines, enhancing membrane permeability .

Q. What strategies resolve contradictions in crystallographic data across studies?

  • Methodological Answer : Cross-validate datasets using SHELX refinement tools (SHELXL for small molecules) to address discrepancies in unit cell parameters or thermal displacement ellipsoids. Apply twinning detection algorithms and high-resolution data (e.g., synchrotron sources) to minimize errors .

Q. How can computational modeling predict the impact of fluorination on pharmacokinetics?

  • Methodological Answer :

  • ADMET Prediction : Use tools like SwissADME to assess logPP, solubility, and bioavailability changes induced by fluorine’s inductive effects .
  • QSAR Studies : Corrogate substituent effects (e.g., methyl vs. trifluoroethyl) on biological activity using regression models trained on pyrazole derivatives .

Experimental Design & Data Analysis

Q. How to design a structure-activity relationship (SAR) study for this compound?

  • Methodological Answer :

  • Analog Synthesis : Modify substituents (e.g., replace CF3_3 with CH3_3) and compare bioactivity .
  • Assays : Test in vitro binding (e.g., enzyme inhibition) and in vivo pharmacokinetics (e.g., plasma half-life).
  • Data Analysis : Use multivariate regression to identify key structural contributors to activity .

Q. What are common pitfalls in analyzing fluorine-containing compounds via HPLC?

  • Methodological Answer : Fluorinated compounds may exhibit tailing peaks due to strong interactions with C18 columns. Mitigate this by using mobile phases with ion-pairing agents (e.g., 0.1% trifluoroacetic acid) and low-pH buffers .

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